molecular formula C26H21ClN2O4S B11384710 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384710
M. Wt: 493.0 g/mol
InChI Key: QHEKVJLUWJCIKI-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylcarbamoyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a chromene structure. The presence of multiple functional groups, including a chloro substituent and a carboxamide group, makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzothiophene ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the benzylcarbamoyl group: This step typically involves the reaction of the benzothiophene intermediate with benzyl isocyanate under controlled conditions.

    Formation of the chromene structure: This can be accomplished through a cyclization reaction involving a suitable chromene precursor.

    Final coupling reaction: The benzylcarbamoyl-substituted benzothiophene is then coupled with the chromene intermediate under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions may modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the core structure, which can influence their chemical properties and biological activities. The unique combination of functional groups in this compound makes it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H21ClN2O4S/c27-16-10-11-20-18(12-16)19(30)13-21(33-20)24(31)29-26-23(17-8-4-5-9-22(17)34-26)25(32)28-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,28,32)(H,29,31)

InChI Key

QHEKVJLUWJCIKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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